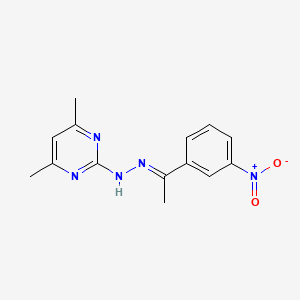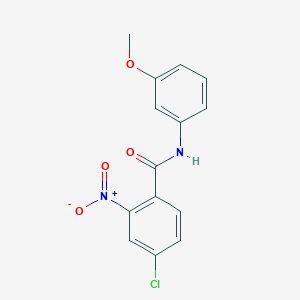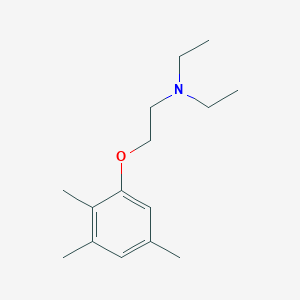![molecular formula C16H13FN4O3 B5785690 {4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazole-based compound that has been synthesized using various methods. The compound has been extensively studied for its potential therapeutic applications and mechanism of action.
Scientific Research Applications
{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been used in various in vitro and in vivo studies to investigate its potential as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of {4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been shown to reduce the levels of glucose and insulin in diabetic rats. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and can be administered orally. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of {4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid. One potential direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as a drug candidate for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of {4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid has been achieved using various methods. One of the most common methods involves the reaction of 4-hydroxyphenylacetic acid with 2-(2-fluorobenzyl)-1H-tetrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields {4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid as a white solid with a high yield.
properties
IUPAC Name |
2-[4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c17-14-4-2-1-3-12(14)9-21-19-16(18-20-21)11-5-7-13(8-6-11)24-10-15(22)23/h1-8H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVWCPUGSJHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)





![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)


![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)

![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)